Hydrogen sulfate;1-(4-methylphenyl)-[1,3]thiazolo[2,3-b][1,3]benzothiazol-9-ium
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Overview
Description
Hydrogen sulfate;1-(4-methylphenyl)-[1,3]thiazolo[2,3-b][1,3]benzothiazol-9-ium is a complex organic compound with a molecular formula of C16H13NO4S3 and an average mass of 379.474 Da . This compound belongs to the class of thiazole derivatives, which are known for their diverse biological and chemical properties .
Preparation Methods
The synthesis of Hydrogen sulfate;1-(4-methylphenyl)-[1,3]thiazolo[2,3-b][1,3]benzothiazol-9-ium typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization . Industrial production methods often employ green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like DMSO, which acts as both a solvent and an oxidant.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often using halogenated reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
Hydrogen sulfate;1-(4-methylphenyl)-[1,3]thiazolo[2,3-b][1,3]benzothiazol-9-ium has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its biological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The thiazole ring can participate in electron-donating and electron-accepting interactions, affecting biochemical pathways and enzyme activities . This can lead to the activation or inhibition of specific receptors and enzymes, thereby exerting its biological effects .
Comparison with Similar Compounds
Hydrogen sulfate;1-(4-methylphenyl)-[1,3]thiazolo[2,3-b][1,3]benzothiazol-9-ium is unique due to its specific structural features and biological activities. Similar compounds include:
Benzothiazoles: Known for their antimicrobial and anticancer properties.
Thiazoles: Widely used in medicinal chemistry for their diverse biological activities.
These compounds share some chemical properties but differ in their specific applications and biological effects.
Properties
IUPAC Name |
hydrogen sulfate;1-(4-methylphenyl)-[1,3]thiazolo[2,3-b][1,3]benzothiazol-9-ium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12NS2.H2O4S/c1-11-6-8-12(9-7-11)14-10-18-16-17(14)13-4-2-3-5-15(13)19-16;1-5(2,3)4/h2-10H,1H3;(H2,1,2,3,4)/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKODSQBKJRIXHY-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=[N+]2C4=CC=CC=C4S3.OS(=O)(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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